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molecular formula C12H16O3 B8480292 4-(1-Hydroxy-2-methyl-propyl)-benzoic acid methyl ester

4-(1-Hydroxy-2-methyl-propyl)-benzoic acid methyl ester

Cat. No. B8480292
M. Wt: 208.25 g/mol
InChI Key: KKGLBDBARHKGEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07816557B2

Procedure details

This compound is made from 4-formyl-benzoic acid methyl ester and isopropylmagnesium chloride following the general method exemplified in Preparation 1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[CH:8][C:7]([CH:10]=[O:11])=[CH:6][CH:5]=1.[CH:13]([Mg]Cl)([CH3:15])[CH3:14]>>[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[CH:8][C:7]([CH:10]([OH:11])[CH:13]([CH3:15])[CH3:14])=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C1=CC=C(C=C1)C=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)[Mg]Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
exemplified in Preparation 1

Outcomes

Product
Name
Type
Smiles
COC(C1=CC=C(C=C1)C(C(C)C)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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